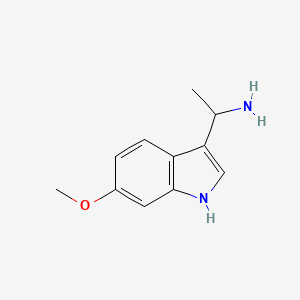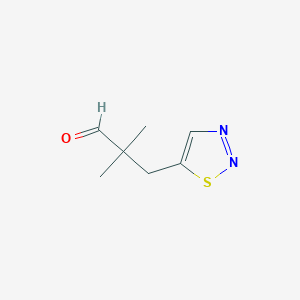
tert-Butyl 3-amino-3-(carbamoylmethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-amino-3-(carbamoylmethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H21N3O3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-3-(carbamoylmethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate with a suitable carbamoylating agent. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) and 3-aminopyrrolidine as starting materials . The reaction is carried out under inert conditions, often using nitrogen or argon, and at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-3-(carbamoylmethyl)pyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and other mild oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl 3-amino-3-(carbamoylmethyl)pyrrolidine-1-carboxylate serves as a building block for the synthesis of more complex molecules. It is used in the preparation of various heterocyclic compounds and as a precursor in the synthesis of pharmaceuticals .
Biology and Medicine
Its structural features make it a valuable scaffold for developing inhibitors or modulators of biological targets .
Industry
In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-3-(carbamoylmethyl)pyrrolidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The carbamoyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-amino-3-methyl-pyrrolidine-1-carboxylate: Similar in structure but with a methyl group instead of a carbamoylmethyl group.
tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate: Contains a hydroxymethyl group instead of a carbamoylmethyl group.
tert-Butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate: Features a methylamino group instead of a carbamoylmethyl group.
Uniqueness
tert-Butyl 3-amino-3-(carbamoylmethyl)pyrrolidine-1-carboxylate is unique due to the presence of the carbamoylmethyl group, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for use in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C11H21N3O3 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-(2-amino-2-oxoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21N3O3/c1-10(2,3)17-9(16)14-5-4-11(13,7-14)6-8(12)15/h4-7,13H2,1-3H3,(H2,12,15) |
InChI Key |
OCMVFJQRTFQNAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13276922.png)
![4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol](/img/structure/B13276925.png)



![2-[4-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13276951.png)
![2-[(4-Methylcyclohexyl)methyl]piperidine](/img/structure/B13276957.png)


![1-Methyl-9-oxa-2lambda6-thia-6-azaspiro[4.5]decane-2,2-dione](/img/structure/B13276969.png)

![4-[(Tert-butylamino)methyl]benzonitrile](/img/structure/B13276971.png)
![4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl chloride](/img/structure/B13276977.png)

